molecular formula C7H6N2O B3060780 3-Methyl-[1,2]oxazolo[5,4-c]pyridine CAS No. 83431-06-5

3-Methyl-[1,2]oxazolo[5,4-c]pyridine

Cat. No.: B3060780
CAS No.: 83431-06-5
M. Wt: 134.14 g/mol
InChI Key: KSKWBZFLAITLBD-UHFFFAOYSA-N
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Description

3-Methyl-[1,2]oxazolo[5,4-c]pyridine is a high-purity heterocyclic compound (CAS 83431-06-5, Molecular Formula: C7H6N2O, Molecular Weight: 134.14 g/mol) supplied for use as a key building block in organic synthesis and pharmaceutical research . The oxazolopyridine scaffold is a fused bicyclic system containing both nitrogen and oxygen atoms, making it a structure of significant interest in medicinal chemistry for the development of biologically active molecules . Researchers utilize this versatile scaffold in the exploration and synthesis of compounds for various therapeutic targets. Its structure is analogous to purine, positioning it as a valuable core in designing potential enzyme inhibitors and receptor modulators . As a fragment in drug discovery, it can be employed in the design of molecules targeting neurological and oncological pathways, given that related derivatives have been investigated for activities such as MAO-B inhibition . This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKWBZFLAITLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416048
Record name 3-METHYL-ISOXAZOLO[5,4-C]PYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83431-06-5
Record name 3-Methylisoxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83431-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-ISOXAZOLO[5,4-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Fused Oxazole Pyridine Systems in Chemical Research

The development of fused oxazole-pyridine systems is rooted in the broader history of heterocyclic chemistry. The constituent rings, pyridine (B92270) and isoxazole (B147169) (a type of oxazole), have been subjects of chemical synthesis and investigation for over a century. The initial focus was on establishing fundamental synthetic routes for these individual heterocycles.

The evolution towards fused systems involved developing strategies to construct one ring onto an existing one. Methodologies for the synthesis of isoxazolopyridines can be broadly categorized into two main approaches: the annulation of an isoxazole fragment to a pre-existing pyridine ring, and the construction of a pyridine ring onto a functionalized isoxazole core. nih.gov Early methods often involved multi-step sequences under harsh conditions. For instance, the condensation of 2- or 3-aminohydroxypyridines with carboxylic acid derivatives under acidic conditions and high temperatures has been a common strategy. researchgate.net

More contemporary research has focused on developing milder and more efficient synthetic protocols. This includes methods starting from readily available substituted nitropyridines, which can undergo intramolecular nucleophilic substitution to form the isoxazole ring. nih.gov The advent of modern synthetic techniques has further streamlined the production of these scaffolds. Microwave-assisted multi-component reactions, for example, have enabled the one-pot synthesis of polycyclic-fused isoxazolopyridines in water, offering a greener and more efficient pathway suitable for creating libraries of compounds for drug discovery. nih.gov

Table 1: Common Synthetic Approaches to Isoxazolopyridine Scaffolds

Synthetic StrategyDescriptionStarting Materials Example
Annulation of Isoxazole onto PyridineBuilding the isoxazole ring onto a pre-functionalized pyridine derivative. nih.gov2-Chloro-3-nitropyridines nih.gov
Annulation of Pyridine onto IsoxazoleConstructing the pyridine ring from a substituted isoxazole precursor. nih.gov4-Amino-5-benzoylisoxazoles nih.gov
Microwave-Assisted Multicomponent ReactionA one-pot reaction combining multiple starting materials under microwave irradiation to form the fused system. nih.gov3-Aminocrotononitrile, hydroxylamine (B1172632) hydrochloride, aromatic aldehydes researchgate.net

Significance of the Oxazolo 5,4 C Pyridine Core in Heterocyclic Chemistry

The significance of the oxazolo[5,4-c]pyridine core, and isoxazolopyridines in general, lies in their structural attributes which make them promising candidates for biological applications. Literature suggests that isoxazolo[5,4-c]pyridines and their derivatives are compounds with high biological potential. researchgate.net Their compact, rigid, and planar structure provides a well-defined scaffold for interacting with biological targets like enzymes and receptors.

A key aspect of their importance is their role as bioisosteres of other critical heterocyclic systems. For example, the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold is considered a purine (B94841) analog, where the imidazole (B134444) ring of a purine is replaced by an oxazole (B20620) ring. This similarity has made oxazolopyrimidines a valuable scaffold in the search for anticancer agents that act as antimetabolites. mdpi.com Similarly, the isoxazolopyridine core can mimic the structure of naturally occurring nucleobases or other bioactive molecules, allowing it to interfere with biological pathways.

Furthermore, the fusion of the pyridine (B92270) and isoxazole (B147169) rings creates a unique electronic distribution and hydrogen bonding capacity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in drug-receptor binding. Analogous fused systems, such as thiazolo[5,4-b]pyridines, have been successfully developed as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.govmdpi.com This highlights the potential of the isoxazolopyridine core to serve as a "privileged scaffold" in the design of targeted therapies.

Research Landscape and Academic Interest in 3 Methyl Nih.govresearchgate.netoxazolo 5,4 C Pyridine Derivatives

De Novo Synthetic Routes to the 3-Methyl-nih.govnih.govoxazolo[5,4-c]pyridine Ring System

The formation of the core nih.govnih.govoxazolo[5,4-c]pyridine structure is typically achieved through the cyclization of appropriately substituted pyridine (B92270) precursors. These methods involve the strategic introduction of functional groups that can react to form the fused isoxazole (B147169) ring.

Strategies Involving Ring Closure of 3,4-Disubstituted Pyridines

A primary strategy for the synthesis of the nih.govnih.govoxazolo[5,4-c]pyridine ring system involves the ring closure of 3,4-disubstituted pyridine derivatives. In this approach, the pyridine ring serves as the foundation, with substituents at the 3- and 4-positions engineered to react and form the fused isoxazole moiety. For the synthesis of 3-Methyl- nih.govnih.govoxazolo[5,4-c]pyridine, a suitable precursor would be a 4-acetyl-3-aminopyridine derivative. The acetyl group at the 4-position provides the carbon backbone for the isoxazole ring, including the methyl group at the 3-position of the final compound, while the amino group at the 3-position is a key component for forming the N-O bond of the isoxazole.

A related strategy has been successfully employed in the synthesis of the isomeric isoxazolo[4,5-b]pyridines, starting from 2-chloro-3-nitropyridines. nih.gov This methodology relies on an intramolecular nucleophilic substitution of the nitro group, which acts as a key step in the ring formation. nih.gov While this has been demonstrated for a different isomer, the underlying principle of using a disubstituted pyridine to construct the fused isoxazole ring is a cornerstone of this synthetic approach.

Cyclization Reactions of Precursors (e.g., 4-Acetyl-3-hydroxypyridine with Hydroxylammonium O-sulphonate)

A plausible and direct route to 3-Methyl- nih.govnih.govoxazolo[5,4-c]pyridine involves the reaction of 4-acetyl-3-hydroxypyridine with hydroxylammonium O-sulfonate. In this proposed synthesis, the hydroxyl group at the 3-position of the pyridine ring and the acetyl group at the 4-position provide the necessary atoms for the formation of the isoxazole ring. The hydroxylammonium O-sulfonate serves as the source of the nitrogen and oxygen atoms for the N-O bond in the isoxazole ring.

The reaction mechanism is thought to proceed via the formation of an oxime between the acetyl group of the pyridine derivative and hydroxylammonium O-sulfonate, followed by an intramolecular cyclization. The hydroxyl group on the pyridine ring would then be displaced, leading to the formation of the fused heterocyclic system. While the specific application of this reaction to 4-acetyl-3-hydroxypyridine is not extensively documented in readily available literature, the use of hydroxylamine (B1172632) derivatives in the formation of isoxazole rings is a well-established synthetic transformation. orgsyn.orgorgsyn.org

Pathways Incorporating Intramolecular Nucleophilic Displacement and Competitive Rearrangements

The synthesis of isoxazolopyridines can also be achieved through pathways that involve intramolecular nucleophilic displacement. In the context of forming the nih.govnih.govoxazolo[5,4-c]pyridine ring system, a potential strategy involves a precursor with a suitable leaving group at the 4-position of the pyridine ring and a nucleophilic oxime or a related functional group at the 3-position. The intramolecular attack of the nucleophile would then lead to the formation of the isoxazole ring.

It is important to consider the possibility of competitive rearrangements during such cyclization reactions. For instance, in the synthesis of the isomeric isoxazolo[4,5-b]pyridines, a base-promoted Boulton-Katritzky rearrangement has been observed. nih.govbeilstein-journals.orgresearchgate.net This type of rearrangement involves the recyclization of the initially formed heterocyclic system into a more stable isomer. Therefore, the choice of reaction conditions, including the base and solvent, is crucial to control the reaction pathway and favor the formation of the desired 3-Methyl- nih.govnih.govoxazolo[5,4-c]pyridine product over other potential rearrangement products.

Advanced Synthetic Approaches to Oxazolopyridine Derivatives

Beyond the initial construction of the ring system, advanced synthetic methods are employed to introduce further complexity and functionality to the oxazolopyridine scaffold. These techniques are particularly important for the development of novel compounds with tailored properties.

Palladium-Catalyzed C-2 Arylation Techniques

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Specifically, C-H arylation allows for the direct introduction of aryl groups onto the heterocyclic core, avoiding the need for pre-functionalization with leaving groups. In the context of oxazolopyridine derivatives, palladium-catalyzed C-2 arylation of the oxazole (B20620) ring is a highly valuable transformation. nih.govnih.gov

This technique typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand and a base. The reaction proceeds via the activation of a C-H bond at the 2-position of the oxazole ring, followed by coupling with an aryl halide or another suitable arylating agent. While this methodology has been extensively developed for various azole-containing compounds, its application to the nih.govnih.govoxazolo[5,4-c]pyridine system would provide a direct route to 2-aryl-3-methyl- nih.govnih.govoxazolo[5,4-c]pyridines, which are of interest for their potential biological activities. The regioselectivity of the arylation can be influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.com

Below is a table summarizing typical conditions for palladium-catalyzed C-H arylation of azole derivatives, which could be adapted for oxazolopyridines.

CatalystLigandBaseSolventTemperature (°C)Arylating AgentRef
Pd(OAc)₂PPh₃K₂CO₃DMA120Aryl bromide nih.gov
Pd(OAc)₂PCy₃·HBF₄K₂CO₃Toluene (B28343)110Aryl chloride researchgate.net
Pd(OAc)₂NoneBenzoic AcidAnisole130Aryl bromide mdpi.com

Oxidative Cyclization Methods from o-Aminopyridinols with Aldehydes

Another powerful strategy for the synthesis of oxazolopyridine derivatives involves the oxidative cyclization of o-aminopyridinols with aldehydes. For the synthesis of the nih.govnih.govoxazolo[5,4-c]pyridine ring system, a 3-amino-4-hydroxypyridine (B189613) would serve as the key precursor. The reaction with an aldehyde, in the presence of an oxidizing agent, would lead to the formation of the fused oxazole ring.

This method is advantageous as it allows for the introduction of a wide variety of substituents at the 2-position of the oxazolopyridine ring, depending on the aldehyde used in the reaction. Various oxidizing agents can be employed to facilitate the cyclization, such as iodine, (diacetoxyiodo)benzene (B116549) (PIDA), or N-chlorosuccinimide (NCS). mdpi.comnih.govrsc.org The reaction is believed to proceed through the formation of a Schiff base between the amino group of the pyridinol and the aldehyde, followed by an intramolecular cyclization and oxidation to afford the aromatic oxazolopyridine product.

The table below provides examples of oxidative cyclization reactions used to form related heterocyclic systems.

PrecursorReagentOxidantProductRef
2-HydrazinopyridineAldehydeI₂ nih.govnih.govnih.govTriazolo[4,3-a]pyridine organic-chemistry.org
2-AminophenolAldehydeI₂/TBHPBenzoxazole (B165842) acs.org
AmidoximeAldehydePIDA1,2,4-Oxadiazole rsc.org

High-Temperature Cyclization of o-Halogeno Amidopyridines

The high-temperature intramolecular cyclization of ortho-halogenated amidopyridines represents a potential, though not explicitly detailed in available literature for this specific isomer, route to the nsf.govnih.govoxazolo[5,4-c]pyridine scaffold. This methodology generally involves the formation of an N-O bond through the displacement of a halide by an amide oxygen atom under thermal conditions. The precursor for such a synthesis would be a 3-acetamido-4-halopyridine.

The proposed reaction mechanism would proceed via an intramolecular nucleophilic substitution, where the oxygen of the amide functionality attacks the carbon bearing the halogen on the pyridine ring. This process is typically facilitated by a base to deprotonate the amide, increasing its nucleophilicity, and requires significant thermal energy to overcome the activation barrier for the cyclization.

Table 1: Hypothetical High-Temperature Cyclization Reaction

Starting MaterialReagents/ConditionsProduct
3-Acetamido-4-halopyridineHigh Temperature, Base3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine

Note: Specific reaction conditions and yields for this transformation leading to 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine are not well-documented in the reviewed literature.

Condensation Reactions with Carboxylic Acid Derivatives (e.g., Carboxylic Acids, Orthoesters, Acid Chlorides, Nitriles)

The synthesis of oxazolopyridine systems through the condensation of aminohydroxypyridines with carboxylic acid derivatives is a more established approach for isomeric structures. researchgate.net For the synthesis of 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine, the key starting material would be 3-amino-4-hydroxypyridine. The reaction with an acetic acid derivative would lead to the formation of the desired product.

For instance, the condensation with acetic anhydride (B1165640) or acetyl chloride would first lead to the N-acylation of the amino group, followed by a cyclodehydration reaction to form the fused oxazole ring. The use of polyphosphoric acid (PPA) or other dehydrating agents at elevated temperatures often facilitates this type of transformation.

Table 2: Condensation Reaction for the Synthesis of 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine

Starting MaterialReagentProduct
3-Amino-4-hydroxypyridineAcetic anhydride3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine
3-Amino-4-hydroxypyridineAcetyl chloride3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine

Catalyst-Free Multicomponent Bicyclizations

Catalyst-free multicomponent reactions (MCRs) are an efficient and environmentally benign strategy for the synthesis of complex heterocyclic systems in a single step. While specific examples for the direct synthesis of 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine via a catalyst-free MCR are not prominent in the literature, related isoxazolopyridine scaffolds have been synthesized using such methods. researchgate.net

A hypothetical catalyst-free multicomponent approach could involve the reaction of a 1,3-dicarbonyl compound, a hydroxylamine derivative, and a suitable pyridine-based precursor under thermal or microwave conditions. These reactions proceed through a cascade of condensation, addition, and cyclization steps to build the fused heterocyclic system. The development of a specific catalyst-free MCR for 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine remains an area for further research.

Functionalization and Derivatization Strategies for the 3-Methyl-nsf.govnih.govoxazolo[5,4-c]pyridine Scaffold

Nucleophilic Substitution Reactions

The pyridine ring in isoxazolopyridines is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if activated by electron-withdrawing groups or at positions ortho and para to the ring nitrogen. stackexchange.com For the 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine system, nucleophilic attack would be predicted to occur on the pyridine ring.

The presence of a good leaving group, such as a halogen, at positions 4 or 6 of the pyridine ring would facilitate substitution by various nucleophiles like amines, alkoxides, and thiolates. The reactivity of such reactions on the unsubstituted 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine scaffold is not extensively documented.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org When such reactions do occur, they typically require harsh conditions and proceed at the 3-position (meta to the nitrogen). In the case of 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine, the fusion of the isoxazole ring further modifies the electron density of the pyridine ring.

Detailed studies on the electrophilic substitution of 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine are scarce. However, based on the general principles of pyridine chemistry, any electrophilic attack would be expected to be challenging and likely to occur on the pyridine ring at a position meta to the nitrogen, if at all.

Oxidation and Reduction Reactions

The oxidation and reduction of the 3-Methyl- nsf.govnih.govoxazolo[5,4-c]pyridine scaffold can be predicted based on the known chemistry of its constituent rings.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used for further functionalization. The isoxazole ring is generally stable to oxidation, but under harsh conditions, ring cleavage can occur.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H2/Pd/C) can lead to the saturation of the pyridine ring to form a tetrahydroisoxazolopyridine derivative. The isoxazole ring can also be susceptible to reductive cleavage. For instance, reduction with reagents like Raney nickel can lead to the cleavage of the N-O bond, opening the isoxazole ring.

Introduction of Specific Substituents and Their Regioselective Control

The functionalization of the 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine core is crucial for modulating its physicochemical and biological properties. Regioselective control—the ability to introduce a substituent at a specific position—is a key challenge in the synthesis of such multi-ring systems. While specific literature on the regioselective functionalization of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine is not extensively detailed in recent publications, general principles of heterocyclic chemistry can be applied.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through N-oxidation. Conversely, electrophilic substitution is more challenging but can be directed by activating groups on the pyridine or isoxazole ring. The inherent electronic nature of the fused ring system will govern the preferred sites of substitution.

For related isoxazolopyridine isomers, various strategies have been employed to achieve regioselectivity. For instance, in the synthesis of isoxazolo[5,4-b]pyridines, the careful choice of silver catalyst and solvent has been shown to direct alkylation to either the C4 position or the isoxazole nitrogen, leading to different regioisomers. Such methodologies, while not directly applied to the researchgate.netresearchgate.netoxazolo[5,4-c] system, suggest that catalyst and condition screening could be a viable strategy for achieving regioselective functionalization of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine.

Table 1: Potential Strategies for Regioselective Functionalization of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine

Position of SubstitutionPotential StrategyRationale
Pyridine RingDirected ortho-metalation (DoM)A directing group on the pyridine ring can facilitate deprotonation and subsequent electrophilic quench at an adjacent position.
Pyridine RingNucleophilic Aromatic Substitution (SNAr)Introduction of a good leaving group (e.g., halogen) on the pyridine ring would allow for its displacement by various nucleophiles.
Methyl GroupDeprotonation-alkylationThe methyl group at the 3-position could potentially be deprotonated with a strong base to form an anion, which can then react with electrophiles.

Further research is needed to explore these and other methods to establish reliable protocols for the regioselective introduction of a diverse range of substituents onto the 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine scaffold.

Reaction Condition Optimization and Yield Enhancement in 3-Methyl-researchgate.netresearchgate.netoxazolo[5,4-c]pyridine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound, which in turn impacts the economic viability and environmental footprint of the synthesis. Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the broader context of isoxazolopyridine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. For example, the synthesis of certain isoxazolo[5,4-b]pyridines has been successfully achieved in high yields using microwave irradiation in water, representing a green chemistry approach.

For the synthesis of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine, a systematic approach to optimization would involve screening various reaction parameters.

Table 2: Parameters for Optimization in the Synthesis of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine

ParameterVariables to ConsiderDesired Outcome
Solvent Polarity (e.g., toluene, DMF, acetonitrile (B52724), water), aprotic vs. proticImproved solubility of reactants, enhanced reaction rates, minimized side reactions.
Catalyst Acid vs. base catalysis, transition metal catalysts (e.g., palladium, copper, silver)Increased reaction rate, improved regioselectivity, lower activation energy.
Temperature Room temperature to reflux, microwave heatingFinding the optimal balance between reaction rate and product decomposition.
Reactant Ratios Stoichiometric vs. excess of one reactantDriving the reaction to completion, minimizing unreacted starting materials.

The development of high-throughput screening techniques could significantly accelerate the optimization process, allowing for the rapid evaluation of a wide range of reaction conditions.

Considerations for Scalable Synthesis and Intermediate Production

The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents a unique set of challenges. These include the cost and availability of starting materials, the safety of the chemical process, the ease of purification, and the generation of waste.

For the scalable synthesis of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine, the accessibility of key intermediates is a primary consideration. The synthesis of related isoxazolopyridines often relies on readily available substituted pyridines or isoxazoles. Identifying a synthetic route that utilizes inexpensive and commercially abundant starting materials is crucial for economic feasibility.

Table 3: Key Considerations for Scalable Synthesis

FactorConsiderationPotential Solution
Starting Materials Cost, availability, and stability of precursors.Develop synthetic routes from commodity chemicals; establish reliable supply chains for key intermediates.
Process Safety Exothermic reactions, use of hazardous reagents, high pressures or temperatures.Conduct thorough process safety analysis (e.g., calorimetry) to identify and mitigate risks; explore milder reaction conditions.
Purification Use of chromatography on a large scale is often impractical and costly.Develop methods for purification by crystallization or distillation; design the synthesis to minimize impurity formation.
Waste Management Minimizing the generation of solvent and reagent waste.Employ catalytic reactions, explore solvent recycling, and adhere to green chemistry principles.
Throughput The amount of product that can be produced in a given time.Optimize reaction kinetics, consider continuous flow chemistry as an alternative to batch processing.

The development of a robust and scalable synthesis of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-c]pyridine and its intermediates will be essential for enabling its potential applications in various fields. This will likely require a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and process safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H-NMR spectrum of 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine is expected to display distinct signals corresponding to its methyl and aromatic protons. The methyl group (CH₃) at the 3-position is anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm. ufv.br

The pyridine portion of the molecule contains three aromatic protons at positions 4, 6, and 7. Their chemical shifts will be in the downfield region (δ 7.0-9.0 ppm) characteristic of aromatic systems. Based on the electronic effects of the fused isoxazole ring and the nitrogen atom in the pyridine ring, the proton at position 4 (H-4), being adjacent to the pyridine nitrogen, is expected to be the most deshielded. The signals for H-6 and H-7 would appear at slightly higher fields. The coupling between these adjacent protons would result in characteristic splitting patterns (multiplicities), such as doublets and triplets, which are crucial for assigning each signal to its specific proton. rsc.org

Table 1: Predicted ¹H-NMR Spectroscopic Data for 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃2.0 - 2.5Singlet (s)N/A
H-77.2 - 7.6Doublet (d)~5.0 - 6.0
H-67.7 - 8.1Doublet (d)~5.0 - 6.0
H-48.5 - 8.9Singlet (s) or fine splittingN/A

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation and Isomer Differentiation

The ¹³C-NMR spectrum provides a definitive confirmation of the carbon skeleton. For 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine, seven distinct signals are expected, corresponding to the seven unique carbon atoms in the structure. The methyl carbon will produce a signal in the upfield region (δ 15-25 ppm). rsc.org The remaining signals will be in the downfield aromatic region (δ 110-165 ppm).

The chemical shifts of the carbons in the fused rings are influenced by their proximity to the heteroatoms (nitrogen and oxygen). Carbons adjacent to these electronegative atoms, such as C-3, C-3a, C-4, and C-7a, will be shifted further downfield. This technique is particularly valuable for differentiating between isomers, as the chemical shift of each carbon is highly sensitive to its specific electronic environment, which changes with the positions of the heteroatoms and substituents. ufv.brrsc.org

Table 2: Predicted ¹³C-NMR Spectroscopic Data for 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine

Carbon PositionPredicted Chemical Shift (δ, ppm)
-CH₃15 - 25
C-6115 - 125
C-7120 - 130
C-3a140 - 150
C-4145 - 155
C-7a155 - 165
C-3160 - 170

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine is a planar, achiral molecule, advanced NMR techniques are crucial for unambiguous signal assignment. Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular structure and confirming the fusion of the isoxazole and pyridine rings. nih.govipb.pt For analogs with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the spatial proximity of protons, thereby elucidating the stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine would show characteristic bands for its aromatic and methyl components.

Table 3: Predicted IR Absorption Bands for 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine

Wavenumber (cm⁻¹)Vibrational Mode
3000 - 3150Aromatic C-H Stretch
2850 - 3000Aliphatic C-H Stretch (-CH₃)
1550 - 1630Aromatic C=N Stretch
1400 - 1600Aromatic C=C Stretch
1000 - 1300C-O Stretch

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine (C₇H₆N₂O), the exact molecular weight is 134.0480 g/mol . A high-resolution mass spectrometer would detect the molecular ion [M]⁺ peak at this corresponding mass-to-charge ratio (m/z). bldpharm.com

Studies on a range of 3-methylisoxazolopyridine isomers using electron ionization mass spectrometry (EI-MS) have revealed characteristic fragmentation pathways. nih.govresearchgate.net A primary fragmentation process for this class of compounds is the competitive loss of either carbon monoxide (CO, 28 Da) or acetonitrile (CH₃CN, 41 Da) from the molecular ion. nih.govresearchgate.net The relative intensities of the resulting fragment ions can be used to distinguish between different isomers. Tandem mass spectrometry (MS/MS) techniques, which involve isolating the molecular ion and inducing further fragmentation, are particularly effective for characterizing and differentiating these isomeric structures. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine

m/z ValueIdentityFragmentation Pathway
134[M]⁺Molecular Ion
106[M - CO]⁺Loss of carbon monoxide
93[M - CH₃CN]⁺Loss of acetonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine, absorb UV or visible light, promoting electrons from a lower energy orbital to a higher one. The absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. mdpi.com

Based on data from related oxazolopyridine structures, the absorption maxima (λ_max) are anticipated to be in the ultraviolet region, likely between 250 and 350 nm. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. This technique confirms the presence of the conjugated heteroaromatic system.

Table 5: Predicted UV-Vis Absorption Data for 3-Methyl- rsc.orgnih.govoxazolo[5,4-c]pyridine

Wavelength Range (λ_max, nm)Electronic Transition
250 - 350π → π
>300n → π

Photophysical Property Investigations (e.g., Absorption and Emission Spectra, Luminescence Quantum Yields)

The photophysical properties of heterocyclic compounds, including analogs of 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine, are a subject of significant research interest due to their potential applications as fluorescent probes, sensors, and components in light-emitting devices. urfu.ru Investigations into the fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine (B1248351) ring have shown that the introduction of electron-donating and electron-withdrawing groups can increase the ground and excited state dipole moments. researchgate.net This often results in fluorescence with a strong charge-transfer character. researchgate.net

The spectral characteristics of these compounds are highly sensitive to solvent polarity. researchgate.netnih.gov For instance, studies on 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine revealed that its absorption and emission spectra are influenced by both the polarity and hydrogen-bonding capacity of the solvent. researchgate.net Similarly, for certain researchgate.netnih.govchemrxiv.orgtriazolo[4,3-c]quinazoline derivatives, a positive solvatochromic effect is observed, where emission maxima shift to longer wavelengths (a red shift) as solvent polarity increases. urfu.runih.gov For example, emission maxima for some derivatives were observed in the 412–502 nm range in toluene, shifting to 530–640 nm in the more polar acetonitrile. nih.gov This behavior is indicative of a more polar structure in the excited state. mdpi.com

Luminescence quantum yields (ΦF) are a critical parameter for evaluating the efficiency of a fluorophore. For analogs of 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine, quantum yields can vary significantly depending on the molecular structure and the solvent. nih.govmdpi.com Studies on 5-aminobiphenyl substituted researchgate.netnih.govchemrxiv.orgtriazolo[4,3-c]quinazolines have reported quantum yields as high as 94% in toluene solutions. nih.gov The nature of substituents plays a key role; for example, removing a bulky aryl fragment from the triazole ring in some quinazoline (B50416) systems has been shown to increase the quantum yield, likely by reducing non-radiative energy losses. mdpi.com In a series of 1,4-dihydroazolo[5,1-c] researchgate.netnih.govchemrxiv.orgtriazine (DAT) fluorophores containing an isoxazole ring, quantum yields were found to be in the range of 6.1–33.3%. nih.gov Furthermore, many of these compounds exhibit significant fluorescence in the solid state, with quantum yields sometimes exceeding those in solution. nih.gov

Photophysical Data for Selected Analogs of 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine
Compound TypeSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Reference
researchgate.netnih.govchemrxiv.orgTriazolo[4,3-c]quinazolinesTolueneNot Specified412-502up to 94% nih.gov
researchgate.netnih.govchemrxiv.orgTriazolo[4,3-c]quinazolinesAcetonitrileNot Specified530-640Not Specified nih.gov
Dihydroazolo[5,1-c] researchgate.netnih.govchemrxiv.orgtriazinesChloroform355-389433-4876.1 - 33.3% nih.gov
5-Aminobiphenyl researchgate.netnih.govchemrxiv.orgtriazolo[1,5-c]quinazolinesTolueneNot Specified420-486up to 75% urfu.ru

Theoretical Spectroscopic Studies (e.g., Density Functional Theory (DFT) and Ab Initio Hartree-Fock Calculations for Vibrational Spectra)

Theoretical spectroscopic studies, particularly using quantum chemical computations, are powerful tools for elucidating the molecular structures and vibrational properties of complex heterocyclic systems like 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine and its analogs. researchgate.netresearchgate.net Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods are widely employed to calculate optimized molecular geometries, vibrational frequencies, and to aid in the assignment of experimental spectral bands. nih.govnih.govphyschemres.org

Density Functional Theory (DFT) is a prevalent computational method for investigating the vibrational spectra of pyridine derivatives and related heterocycles. researchgate.netnih.gov The B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) is commonly used to compute theoretical FT-IR and Raman spectra. physchemres.orgnih.gov These calculations provide vibrational wavenumbers and intensities that can be compared directly with experimental data. researchgate.netphyschemres.org For instance, in a study of pyrazolo[3,4-b]pyridine derivatives, theoretical calculations performed at the DFT/B3LYP level showed excellent agreement with experimental spectroscopic and X-ray diffraction data. nih.gov To achieve a better fit between theoretical and experimental values, calculated frequencies are often scaled using specific scaling factors. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is frequently performed to provide a detailed assignment of the calculated vibrational modes, linking them to specific bond stretches, angle bends, and torsional motions within the molecule. nih.govnih.gov

Ab Initio Hartree-Fock (HF) Calculations represent another fundamental approach for theoretical spectroscopic analysis. The HF method, often used with basis sets like 6-31G* or 6-311++G(d,p), has been successfully applied to calculate the vibrational frequencies of various pyridine and benzoxazole derivatives. nih.govnih.govresearchgate.net In a study on 5-methyl-2-(p-fluorophenyl)benzoxazole, vibrational frequencies were computed using the Hartree-Fock/6-31G* basis set and were compared with experimental FT-Raman and FT-IR spectra. nih.gov Similarly, the vibrational frequencies of pyridine carboxaldehydes were calculated using both HF and DFT methods, demonstrating the utility of these approaches in understanding the vibrational characteristics of substituted pyridine rings. nih.gov The comparison between calculated and observed fundamental vibrational wavenumbers generally shows good agreement, validating the computed molecular geometry and the theoretical approach. researchgate.net

Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Heterocyclic System (Pyrazolopyridine Derivative 4a) nih.gov
Vibrational Mode AssignmentExperimental FT-IR (cm-1)Calculated DFT/B3LYP (cm-1)
C=O stretch17271729
C=C stretch15891594
CH2 bend14631468
C-N stretch13711376
C-O stretch12321235

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 2 Oxazolo 5,4 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of heterocyclic compounds. su.edu.ly For molecules analogous to 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are employed to optimize molecular geometry and calculate key electronic parameters. rsc.org

These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.orgrsc.org For a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.35 to 4.48 eV. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, red regions indicate negative electrostatic potential, typically around electronegative atoms like nitrogen and oxygen, highlighting them as likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Analysis of these descriptors helps in understanding the molecule's intrinsic reactivity and potential interaction points with biological targets.

Table 1: Key Electronic Parameters from Quantum Chemical Calculations for Analogous Oxazolopyridine Systems

Parameter Description Typical Values for Analogues Significance
EHOMO Energy of the Highest Occupied Molecular Orbital - Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital - Indicates electron-accepting ability
ΔE (LUMO-HOMO) Energy Gap 4.35 - 4.48 eV rsc.org Correlates with chemical reactivity and stability rsc.org

| MEP | Molecular Electrostatic Potential | - | Visualizes charge distribution and reactive sites researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. actascientific.com This method is widely applied to heterocyclic scaffolds to understand their potential as inhibitors of various enzymes, such as protein kinases. For instance, derivatives of oxazolo[5,4-d]pyrimidine (B1261902) have been docked into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to assess their binding modes. mdpi.com Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been studied as inhibitors of c-KIT, PI3K, and other kinases. nih.govnih.gov These studies provide a model for how 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine might interact with similar biological targets.

Docking simulations for analogous compounds have successfully predicted their binding conformations and estimated their binding affinities. For a series of oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2, the calculated free energies of binding ranged from -38.5 to -47.3 kJ/mol. mdpi.com The binding affinity is a key indicator of the ligand's potency, with lower binding energy values suggesting a more stable ligand-receptor complex.

In studies of thiazolo[5,4-b]pyridine derivatives, molecular docking revealed that specific substituents were crucial for fitting into hydrophobic binding pockets within the target kinase. nih.gov The orientation of the core heterocyclic structure is often critical, allowing key interactions that anchor the ligand in the active site. For example, the nitrogen atoms within the fused ring system frequently act as hydrogen bond acceptors, a common feature in kinase inhibitors. nih.govnih.gov

Table 2: Predicted Binding Affinities of Analogous Compounds with Protein Targets

Compound Class Target Binding Free Energy (ΔGbinding) Inhibition Constant (Ki)
Oxazolo[5,4-d]pyrimidines VEGFR-2 -38.5 to -47.3 kJ/mol mdpi.com Not specified
Thiazolo[5,4-b]pyridines c-KIT Not specified IC50 = 9.87 µM for lead compound nih.gov

Detailed analysis of docking poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For oxazolo[5,4-d]pyrimidine derivatives docked in VEGFR-2, several key interactions were identified:

Hydrogen Bonds: Interactions were observed with the side chains of amino acid residues such as Glu917 and Cys919. mdpi.com

π-π Stacking: The fused oxazole (B20620) and pyrimidine (B1678525) rings were found to engage in π-π stacking interactions with aromatic residues like Phe1047. mdpi.com

Hydrophobic and van der Waals Interactions: Aliphatic side chains on the ligand often occupy hydrophobic cavities, forming van der Waals interactions with residues like Leu1035 and Val848. mdpi.com

Similarly, docking of thiazolo[5,4-b]pyridine inhibitors into the PI3Kα active site showed that the N-heterocyclic core is directly involved in binding through key hydrogen bond interactions. nih.gov These specific interactions are crucial for the affinity and selectivity of the compound.

Table 3: Common Ligand-Receptor Interactions for Analogous Heterocyclic Systems

Interaction Type Interacting Ligand Moiety Interacting Receptor Residue (Example)
Hydrogen Bonding Ring Nitrogen Atoms Glu917, Cys919 mdpi.com
π-π Stacking Fused Aromatic Rings Phe1047 mdpi.com
π-σ Interactions Fused Aromatic Rings Leu1035 mdpi.com

Structure-Activity Relationship (SAR) Modeling and Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure influences biological activity. nih.gov For heterocyclic compounds like 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine, SAR analysis helps identify which parts of the molecule are essential for its biological function and how modifications affect its potency and selectivity. mdpi.com

Studies on related oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines have provided valuable SAR insights. mdpi.comnih.gov Research has shown that the nature and position of substituents on the core scaffold dramatically influence biological activity.

For example, in a series of oxazolo[5,4-d]pyrimidines tested for cytotoxic activity, the introduction of specific aliphatic amino chains, such as 3-(N,N-dimethylamino)propylamino, resulted in a significant increase in potency against the HT29 colon cancer cell line (CC50 = 58.44 µM). mdpi.com In contrast, derivatives with hydroxyalkyl substituents were found to lack cytotoxic activity. mdpi.com In another study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic pocket, conferring moderate inhibitory activity (IC50 = 9.87 μM). nih.gov This highlights the importance of substituent size, length, and electronic properties in achieving desired biological effects. mdpi.commdpi.com

Table 4: SAR Findings for Analogous Oxazolopyrimidine Compounds

Compound Series Favorable Substituents Unfavorable Substituents Effect on Activity (Example)
Oxazolo[5,4-d]pyrimidines 3-(N,N-dimethylamino)propylamino mdpi.com Hydroxyalkyl groups mdpi.com Increased cytotoxic activity (CC50 = 58.44 µM) mdpi.com
Oxazolo[5,4-d]pyrimidines 2-(morpholin-4-yl)ethylamino mdpi.com - Increased cytotoxic activity (CC50 = 99.87 µM) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This ligand-based approach is used to predict the activity of new, unsynthesized molecules. mdpi.com

For various heterocyclic systems, QSAR models have been developed using a range of molecular descriptors, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Such as HOMO/LUMO energies and charge distributions derived from quantum chemical calculations. nih.gov

Hydrophobic descriptors: Like the partition coefficient (logP), which relates to the molecule's solubility. nih.gov

These descriptors are correlated with biological activity (often expressed as pIC50, the negative logarithm of the IC50 value) using statistical methods like Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Support Vector Regression (SVR), and Random Forest Regression (RFR). mdpi.comphyschemres.org A robust QSAR model, validated through internal and external test sets, can guide the design of new derivatives with potentially enhanced potency. physchemres.org For instance, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives identified that charge transfer within the molecule and the hydrophobicity of certain substituents were controlling factors for their activity. nih.gov

In Silico Analysis and Virtual Screening for Biological Activity Prediction

Currently, there are no specific published studies detailing the in silico analysis or virtual screening of 3-Methyl- nih.govwisdomlib.orgoxazolo[5,4-c]pyridine against any particular biological target. Virtual screening campaigns typically involve docking a library of compounds into a protein's active site to predict binding affinity and identify potential hits. Without such studies, it is not possible to provide data on its predicted biological activities or potential mechanisms of action based on computational methods.

Prediction of Lipophilicity and Bioavailability Parameters using Computational Tools

Pharmacological and Biological Research Applications of the Oxazolo 5,4 C Pyridine Scaffold

Investigation of Molecular Targets and Mechanisms of Action

A critical first step in understanding the therapeutic potential of any compound is the identification of its molecular targets and the elucidation of its mechanism of action. For 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine, such investigations would be essential.

Enzyme Inhibition Studies

Based on the activities of structurally related heterocyclic compounds, a primary area of investigation for 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine would be its potential as an enzyme inhibitor. Key enzyme families that are often targeted by similar scaffolds include:

Tyrosine Kinases: Including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling.

Janus Kinases (JAKs): A family of tyrosine kinases involved in cytokine signaling pathways, making them targets for inflammatory and autoimmune diseases.

B-cell lymphoma 2 (BCL-2) family proteins: These are critical regulators of apoptosis, and their inhibition is a key strategy in cancer therapy.

Currently, there is no published data available on the inhibitory activity of 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine against these or any other enzymes.

Receptor Binding Profiling and Ligand Design

Another important aspect of pharmacological characterization is to determine a compound's affinity for various receptors. For instance, the Neuropeptide S (NPS) receptor is a G protein-coupled receptor involved in arousal and anxiety, and has been a target for related heterocyclic compounds. A comprehensive receptor binding profile for 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine would be necessary to identify any potential on- or off-target effects and to guide the design of more selective ligands. No such binding data is currently available.

Modulation of Intracellular Signaling Pathways

The functional consequence of a compound interacting with its molecular target is the modulation of intracellular signaling pathways. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Research into whether 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine can modulate this or other signaling pathways is required to understand its cellular effects. To date, no studies have been published in this area.

In Vitro Pharmacological Evaluation Methodologies

To assess the biological activity of 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine in a laboratory setting, a variety of in vitro assays would need to be employed.

Cell-Based Assays for Targeted Activities

Cell-based assays are fundamental for determining a compound's effect on cellular processes. Examples of relevant assays, based on the activities of similar compounds, would include:

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assays: To evaluate the anti-angiogenic potential of the compound.

BaF3 Cell-Based Assays: These can be engineered to express various EGFR variants to test for specific inhibitory activity.

No data from these or any other cell-based assays for 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine have been reported.

Functional Assays to Confirm Biological Responses

Beyond initial screening assays, functional assays are necessary to confirm and characterize the biological responses elicited by a compound. These assays would be designed based on the findings from initial molecular target and cell-based studies. As no such initial studies have been conducted for 3-Methyl- researchgate.netnih.govoxazolo[5,4-c]pyridine, there is no information available on its functional effects.

Ex Vivo Models for Preclinical Assessment (e.g., Inhibition of Microvessel Formation from Rat Aortic Rings)

The rat aortic ring assay is a widely utilized ex vivo model to assess the pro- or anti-angiogenic potential of chemical compounds. This assay provides a complex, organotypic environment that closely mimics the physiological process of new blood vessel formation. Several studies have employed this model to evaluate the anti-angiogenic effects of oxazolo[5,4-d]pyrimidine (B1261902) derivatives.

One notable study investigated the anti-angiogenic properties of a novel oxazolo[5,4-d]pyrimidine derivative, CPU-12 (4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d] pyrimidin-7-yl)amino)phenyl)benzamide). nih.gov In this ex vivo model, CPU-12 demonstrated a significant and dose-dependent inhibition of microvessel sprouting from rat aortic rings. nih.gov This inhibition of angiogenesis is a critical therapeutic strategy in cancer, as tumors rely on the formation of new blood vessels for growth and metastasis. nih.gov

Further research on another oxazolo[5,4-d]pyrimidine derivative, identified as compound 10 in a comprehensive review, also highlighted its potent anti-angiogenic activity in the rat aortic ring model. mdpi.com This compound was observed to effectively inhibit the formation of new microvessels. mdpi.com The inhibitory effect was dose-dependent, with the percentage of inhibition detailed in the table below. mdpi.com

These findings from ex vivo models underscore the potential of the oxazolo[5,4-d]pyrimidine scaffold as a source of potent anti-angiogenic agents. The data generated from these preclinical assessments are crucial for the further development of these compounds as potential cancer therapeutics.

Inhibition of Microvessel Formation from Rat Aortic Rings by Oxazolo[5,4-d]pyrimidine Derivatives
CompoundConcentration (µM)Inhibition of Microvessel Formation (%)Reference
Compound 102.582 mdpi.com
561 mdpi.com
1029 mdpi.com
CPU-12Not SpecifiedEffective Inhibition nih.gov

Development of the Oxazolo[5,4-c]pyridine Scaffold as Chemical Probes for Biological Research

While the literature does not explicitly describe the development of oxazolo[5,4-c]pyridine or its derivatives as "chemical probes," the demonstrated biological activities and target specificities of the closely related oxazolo[5,4-d]pyrimidine scaffold suggest their potential utility in this capacity. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets.

Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes. mdpi.com For instance, CPU-12 was found to effectively down-regulate the downstream signaling of vascular endothelial growth factor receptor-2 (VEGFR-2), including the phosphorylation of PI3K, ERK1/2, and p38 MAPK. nih.gov This specific inhibition of a key signaling pathway highlights the potential of such compounds to be used as chemical probes to dissect the intricacies of angiogenesis and other VEGFR-2-mediated processes.

The value of a chemical probe lies in its potency, selectivity, and well-characterized mechanism of action. The detailed structure-activity relationship (SAR) studies conducted on various oxazolo[5,4-d]pyrimidine derivatives are paving the way for the design of molecules with improved selectivity for specific biological targets. mdpi.com Such highly selective compounds could serve as invaluable tools for researchers to investigate the physiological and pathological roles of their target proteins with minimal off-target effects.

Although not yet formally designated as such, the growing library of oxazolo[5,4-d]pyrimidine derivatives with well-defined biological activities represents a promising resource for the development of sophisticated chemical probes for fundamental biological research.

Advanced Research Directions and Emerging Applications

Design and Synthesis of Hybrid Scaffolds Incorporating the Oxazolo[5,4-c]pyridine Core

A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. documentsdelivered.com This approach is being actively explored for oxazolo-pyridine derivatives and their analogs.

The design of these hybrid scaffolds often involves coupling the oxazolo[5,4-c]pyridine core with other biologically active heterocyclic systems. For instance, researchers have successfully created hybrid molecules by linking an isoxazole (B147169) moiety to an oxazolo[5,4-d]pyrimidine (B1261902) core, a closely related scaffold, to target specific enzymes like VEGFR-2. mdpi.com Another approach involves the synthesis of pyridine-thiazole hybrid molecules, which have demonstrated significant anticancer activity. mdpi.com The rationale is that the resulting hybrid may interact with multiple binding sites on a target protein or engage with two different biological targets simultaneously, leading to a synergistic effect.

Key research findings in related heterocyclic systems have shown that introducing fragments like pyrazoline can modulate the antitumor effect of the parent molecule. mdpi.com Similarly, creating triazole-linked glycohybrids based on a pyrazolo[3,4-b]pyridine scaffold has yielded compounds with potent anticancer activity. documentsdelivered.com These examples underscore the potential of applying similar hybridization strategies to the 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine core to generate novel therapeutic candidates.

Table 1: Examples of Hybridization Strategies in Related Heterocyclic Systems
Core ScaffoldLinked MoietyRationale/Observed OutcomeReference
Oxazolo[5,4-d]pyrimidineIsoxazoleCreation of a new scaffold for potential inhibition of VEGFR-2. mdpi.com
Pyrazolo[3,4-b]pyridineTriazole-linked GlycosidesDevelopment of new glycohybrids with potent in-vitro anticancer activity against cell lines like MCF-7. documentsdelivered.com
Pyridine-ThiazolePyrazolineModulation of antitumor activity; the introduction of the pyrazoline fragment led to a moderate antitumor effect. mdpi.com
Pyrazolo[3,4-b]pyridineTriazoleDesign of molecules with potential antibacterial properties against S. aureus and K. pneumoniae. nih.gov

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of oxazolo[5,4-c]pyridine and its analogs typically relies on established methods, such as the cyclization of a pyrimidine (B1678525) ring onto an existing oxazole (B20620) or vice versa. nih.gov However, current research is focused on developing more efficient, sustainable, and versatile synthetic routes.

Novel methodologies aim to reduce the number of reaction steps, improve yields, and utilize milder, more environmentally friendly reaction conditions. One area of exploration is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and provide high yields for the synthesis of complex heterocyclic hybrids. documentsdelivered.com Another approach involves the development of one-step methods, such as the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides, which proceeds through an intramolecular cyclization to directly form the oxazolo[5,4-b]pyridine (B1602731) core. researchgate.net

Furthermore, researchers are investigating novel rearrangement reactions and direct C-H coupling reactions to functionalize the core structure. For example, a rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines to form benzo[c] mdpi.comnih.govnaphthyridinones has been developed, offering a pathway to synthetically complex molecules under mild conditions. acs.org Similarly, direct C-H coupling reactions are being used to synthesize substituted thiazolo[4,5-c]pyridines, a strategy that avoids pre-functionalization and improves atom economy. researchgate.net These innovative synthetic strategies are crucial for building diverse libraries of 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine derivatives for biological screening and materials science applications.

Identification and Characterization of Undiscovered Biological Targets for Oxazolo[5,4-c]pyridine Derivatives

While derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been identified as inhibitors of targets like VEGFR-2, Janus kinases (JAKs), and the anti-apoptotic protein BCL-2, the full spectrum of biological targets for 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine derivatives remains largely uncharted. mdpi.commdpi.comnih.gov The structural similarity of these compounds to naturally occurring purine (B94841) bases suggests they may act as antimetabolites, interfering with nucleic acid synthesis and other fundamental cellular processes. nih.govnih.gov

Future research will focus on identifying and validating novel biological targets to uncover new therapeutic applications. This involves a combination of computational and experimental approaches. In silico methods, such as molecular docking, are used to screen large libraries of oxazolo[5,4-c]pyridine derivatives against known protein structures to predict potential binding interactions. mdpi.comresearchgate.net These computational hits are then validated through in vitro biological assays.

Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., inhibition of cancer cell proliferation) without a preconceived target, is another powerful strategy. researchgate.net Once a desired phenotype is observed, target deconvolution techniques are employed to identify the specific protein or pathway responsible for the compound's activity. The discovery that certain oxazolo[5,4-d]pyrimidine derivatives can inhibit P-glycoprotein (P-gp) and induce apoptosis highlights the potential for identifying targets involved in cancer multidrug resistance and cell death pathways. mdpi.com

Table 2: Known and Potential Biological Targets for Oxazolopyridine/Oxazolopyrimidine Scaffolds
Target ClassSpecific ExampleTherapeutic AreaIdentification MethodReference
KinasesVEGFR-2Oncology (Anti-angiogenesis)Molecular Docking, In-vitro Assays mdpi.comnih.govresearchgate.netnih.gov
KinasesJanus Kinases (JAK1, JAK2)Inflammation, OncologyKinase Inhibition Assays mdpi.com
Apoptosis RegulatorsBCL-2OncologyProtein Synthesis Analysis mdpi.com
TransportersP-glycoprotein (P-gp)Oncology (Multidrug Resistance)P-gp Inhibition Assays mdpi.com
EnzymesHypoxanthine-guanine phosphoribosyltransferase (HGPRT)Oncology (Antimetabolite)Enzyme Inhibition Assays mdpi.com

Integration of Artificial Intelligence and Machine Learning in the Discovery of New Oxazolo[5,4-c]pyridine Analogs

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be used for de novo drug design. crimsonpublishers.com These algorithms can generate entirely new molecular structures based on a desired set of properties (e.g., high predicted affinity for a specific target, favorable pharmacokinetic profile), potentially leading to the discovery of oxazolo[5,4-c]pyridine analogs with unprecedented potency and selectivity. crimsonpublishers.com AI tools are also critical for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify promising candidates with better chances of success in later-stage clinical development. nih.gov

Applications in Materials Science and Chemical Process Development

Beyond their therapeutic potential, oxazolo-pyridine systems are emerging as candidates for applications in materials science, primarily due to their unique photophysical properties. Research into related oxazolo[4,5-b]pyridine (B1248351) derivatives has revealed interesting fluorescence behavior. researchgate.net The introduction of electron-donating and electron-withdrawing groups into the heterocyclic core can modulate the molecule's dipole moments in both the ground and excited states, influencing its fluorescence characteristics. researchgate.net This tunability suggests that 3-Methyl- mdpi.commdpi.comoxazolo[5,4-c]pyridine derivatives could be developed as novel fluorescent dyes, sensors, or components in organic light-emitting diodes (OLEDs).

In the realm of chemical process development, the focus is on creating scalable, cost-effective, and sustainable synthetic routes for producing oxazolo[5,4-c]pyridines. The development of novel synthetic methodologies, as discussed in section 6.2, is the first step. Process chemists then work to optimize these reactions for large-scale production, focusing on factors like reagent cost, reaction safety, and waste reduction. The discovery of efficient, one-pot, or microwave-assisted syntheses can significantly streamline the manufacturing process, making these compounds more accessible for widespread research and potential commercialization, both as pharmaceuticals and as advanced materials. documentsdelivered.com

Q & A

Basic Research Questions

Q. How is the IUPAC name of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine determined, and what structural features dictate its numbering?

  • Methodological Answer : The IUPAC name is assigned by prioritizing heteroatom positions in fused ring systems. For oxazolo-pyridine derivatives, the parent component (pyridine) is assigned the lowest possible numbers. The fused oxazole ring's position (5,4-c) is determined by its attachment points to the pyridine core, with "c" indicating the third edge of the pyridine ring. The methyl substituent at position 3 follows standard substituent numbering rules .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example, tert-butoxycarbonyl (Boc)-protected derivatives (e.g., 6-Boc-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid) are synthesized via acid-catalyzed cyclization, followed by deprotection and methylation. Reaction conditions (e.g., temperature, catalyst) are optimized to avoid side products like ring-opened intermediates .

Q. What solvents are suitable for handling this compound in biological assays?

  • Methodological Answer : The compound’s solubility profile depends on its oxidation state. Fully saturated derivatives (e.g., 4,5,6,7-tetrahydro versions) are water-soluble up to 100 mM, while unsaturated forms may require polar aprotic solvents like DMSO. Solubility tests via NMR or UV-Vis spectroscopy are recommended before assay design .

Advanced Research Questions

Q. How does the methyl group at position 3 influence the reactivity of the oxazolo[5,4-c]pyridine core in substitution reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, limiting nucleophilic attack at adjacent positions. Computational modeling (e.g., DFT calculations) reveals reduced electron density at the oxazole ring’s oxygen atom, favoring electrophilic substitution at the pyridine nitrogen. Experimental validation via X-ray crystallography (e.g., CCDC data for analogous compounds) supports these predictions .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often suffer from steric constraints. Using bulky ligands (e.g., SPhos) and microwave-assisted heating improves reaction efficiency. For example, coupling with aryl boronic acids achieves >70% yield under optimized conditions (120°C, 30 min) .

Q. How do structural analogs (e.g., tetrahydro derivatives) affect the compound’s stability under acidic conditions?

  • Methodological Answer : Saturation of the pyridine ring (e.g., 4,5,6,7-tetrahydro versions) increases resistance to acid-mediated ring-opening. Stability assays (HPLC monitoring at pH 2–7) show unsaturated forms degrade within 24 hours at pH < 4, while tetrahydro derivatives remain intact for >72 hours .

Q. What computational tools are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding affinities to targets like GABA receptors. Pharmacophore modeling (via Discovery Studio) identifies critical interactions, such as hydrogen bonding with the oxazole oxygen .

Data Contradictions and Resolution

Q. Conflicting reports on the regioselectivity of electrophilic substitution: How to resolve discrepancies?

  • Analysis : Some studies suggest electrophilic attack occurs at the pyridine nitrogen, while others favor the oxazole oxygen. Resolution involves isotopic labeling (e.g., ¹⁵N NMR) to track reaction pathways. For example, nitration experiments with ¹⁵N-labeled pyridine confirm >90% substitution at the nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.